Distinct Caramellic-Winey-Fennel Odor Profile Compared to Homologous Furoate Esters
Amyl 2-furoate (pentyl 2-furoate) exhibits a unique organoleptic signature defined by 'caramellic, winey, fennel' notes, which differentiates it from other alkyl furoates in the homologous series [1]. This qualitative descriptor is consistent across authoritative databases including JECFA [1] and industry sensory references [2]. In contrast, ethyl 2-furoate is described as 'warm, fruity-floral' and 'balsamic' , while octyl 2-furoate is characterized by 'waxy, oily, earthy, mushroom, creamy, tallow' notes [3]. The specific 'caramellic, winey, fennel' profile of amyl 2-furoate is a direct consequence of the C5 alkyl chain (pentyl group) in the ester moiety, a structure-activity relationship (SAR) that is consistently observed for furan derivatives where the alkyl chain length dictates the dominant aroma impression [4].
| Evidence Dimension | Organoleptic Profile (Odor Description) |
|---|---|
| Target Compound Data | caramellic, winey, fennel (anisic) |
| Comparator Or Baseline | Ethyl 2-furoate: warm, fruity-floral, balsamic; Octyl 2-furoate: waxy, oily, earthy, mushroom, creamy, tallow; Methyl 2-furoate: sweet, caramel, fungal; Isoamyl 2-furoate: sweet, fruity |
| Quantified Difference | Qualitative, categorical difference in primary odor notes (caramel/wine/fennel vs. fruity-floral vs. waxy/mushroom) |
| Conditions | Odor evaluation at 100% (neat) for amyl and ethyl; at 10% in dipropylene glycol for octyl |
Why This Matters
This ensures that a formulation aiming for a caramel, wine, or anisic note will achieve the intended sensory outcome, unlike a substitution with another furoate which would introduce an off-character.
- [1] FAO/WHO JECFA. Online Edition: 'Specifications for Flavourings' - Amyl 2-furoate (JECFA 748). View Source
- [2] FlavScents. amyl 2-furoate (FEMA 2072) - Organoleptic Notes. View Source
- [3] FlavScents. octyl 2-furoate (FEMA 3518) - Organoleptic Notes. View Source
- [4] Wailzer, B., Klocker, J., Wolschann, P., & Buchbauer, G. (2016). Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions. Natural Product Communications, 11(10), 1475-1479. View Source
